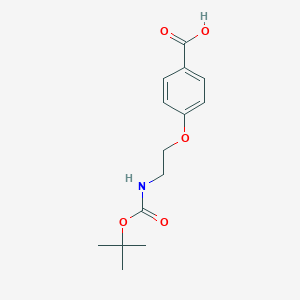

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid

Description

Properties

IUPAC Name |

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-19-11-6-4-10(5-7-11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIQSXDNBXSYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373184 | |

| Record name | 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168892-66-8 | |

| Record name | 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid, commonly referred to as a Boc-protected amino-ethoxy benzoic acid linker, is a bifunctional molecule of significant interest in modern medicinal chemistry and drug development. Its unique architecture, featuring a carboxylic acid at one terminus and a tert-Butoxycarbonyl (Boc)-protected amine at the other, connected by a short hydrophilic ethoxy spacer, makes it an invaluable building block. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and purification, and an in-depth look at its reactivity and applications, with a particular focus on its role as a versatile linker in the construction of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Strategic Importance of a Bifunctional Linker

In the modular design of complex therapeutic agents, bifunctional linkers are the critical components that connect distinct molecular entities, influencing their spatial orientation, solubility, and overall pharmacological profile. This compound has emerged as a strategic tool for researchers. The presence of two distinct functional groups—a carboxylic acid and a protected primary amine—allows for sequential, controlled conjugation reactions. The Boc protecting group is stable under a variety of reaction conditions, yet can be cleanly removed under acidic conditions, revealing a nucleophilic amine for further functionalization. This orthogonal reactivity is the cornerstone of its utility in multi-step synthetic strategies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective use in synthesis.

Core Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-[2-(Boc-amino)ethoxy]-benzoic acid, Boc-NH-PEG1-Ph-COOH |

| CAS Number | 168892-66-8[1][2][3][4] |

| Molecular Formula | C₁₄H₁₉NO₅[1][2][3] |

| Molecular Weight | 281.30 g/mol [2] |

Physical Properties

This compound is typically supplied as a white to off-white powder.[1][3] Key physical parameters are summarized below.

| Property | Value | Source |

| Appearance | White Powder | [1][3] |

| Melting Point | 168-176 °C | [1] |

| Boiling Point | 456.2 °C at 760 mmHg (Calculated) | [1] |

| Flash Point | 229.7 °C (Calculated) | [1] |

| Density | 1.185 g/cm³ (Calculated) | [1] |

Solubility Profile

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Sparingly Soluble to Soluble |

| Dichloromethane (DCM) | Sparingly Soluble |

| Water | Insoluble |

Note: Solubility can be enhanced by converting the carboxylic acid to its corresponding carboxylate salt.

Spectroscopic Data

Definitive, published spectra for this specific compound are scarce. However, based on its structure and data from analogous compounds, the following spectral characteristics are expected:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ ~7.8-7.9 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid.

-

δ ~6.9-7.0 ppm (d, 2H): Aromatic protons ortho to the ethoxy group.

-

δ ~6.8-7.0 ppm (t, 1H): NH proton of the carbamate (-NH-Boc).

-

δ ~4.1 ppm (t, 2H): Methylene protons adjacent to the aromatic oxygen (-O-CH₂-).

-

δ ~3.3 ppm (q, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NH-).

-

δ 1.39 ppm (s, 9H): Methyl protons of the tert-butyl group (-C(CH₃)₃).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~167 ppm: Carboxylic acid carbonyl carbon.

-

δ ~162 ppm: Aromatic carbon attached to the ethoxy group.

-

δ ~156 ppm: Carbamate carbonyl carbon.

-

δ ~131 ppm: Aromatic CH carbons ortho to the carboxylic acid.

-

δ ~122 ppm: Aromatic quaternary carbon attached to the carboxylic acid.

-

δ ~114 ppm: Aromatic CH carbons ortho to the ethoxy group.

-

δ ~78 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~67 ppm: Methylene carbon adjacent to the aromatic oxygen.

-

δ ~40 ppm: Methylene carbon adjacent to the nitrogen (signal may be broad or obscured by DMSO).

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

-

-

FT-IR (ATR):

-

~3350 cm⁻¹: N-H stretch (carbamate).

-

~2500-3300 cm⁻¹ (broad): O-H stretch (carboxylic acid dimer).

-

~1680-1710 cm⁻¹: C=O stretch (superposition of carboxylic acid and carbamate carbonyls).

-

~1605, 1510 cm⁻¹: C=C stretches (aromatic ring).

-

~1250, 1160 cm⁻¹: C-O stretches (ether and carbamate).

-

-

Mass Spectrometry (ESI-):

-

[M-H]⁻: Calculated for C₁₄H₁₈NO₅⁻ at m/z 280.12.

-

Synthesis and Purification

The most common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester. This precursor is typically prepared via a Williamson ether synthesis.

Representative Synthesis Protocol

This protocol is adapted from a patented procedure and represents a reliable method for laboratory-scale synthesis.[5]

Caption: General two-step synthesis pathway.

Step-by-Step Methodology (Saponification): [5]

-

Dissolution: Dissolve ethyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, approx. 2.0 eq) to the solution. The mixture may turn into a white suspension. Stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction can be slow, often requiring overnight stirring. Additional base may be added if the reaction stalls.

-

Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.

-

Extraction: Wash the aqueous layer with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to approximately pH 5 with aqueous HCl (e.g., 2M). A white precipitate of the product should form.

-

Isolation: Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Purification

For applications requiring high purity (>99%), such as in the synthesis of pharmaceutical candidates, further purification is necessary.

-

Recrystallization: While specific solvent systems are not widely published, a common approach for similar benzoic acid derivatives is recrystallization from a polar solvent mixture.[6][7][8] A likely effective system would be a mixture of methanol and water or ethyl acetate and heptane. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity persists, followed by slow cooling to induce crystallization.

-

Column Chromatography: If recrystallization is ineffective, purification can be achieved by silica gel chromatography. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount (0.5-1%) of acetic acid to ensure the carboxylic acid remains protonated and elutes with a sharp peak.

Chemical Reactivity and Handling

The utility of this molecule stems from the orthogonal reactivity of its two functional groups.

Caption: Orthogonal reactivity of the terminal functional groups.

Activation of the Carboxylic Acid

The carboxylic acid can be readily converted into an active ester for coupling with primary or secondary amines. The most common method involves carbodiimide chemistry.

Typical EDC/NHS Coupling Protocol: [9][10][11]

-

Activation: Dissolve this compound (1.0 eq) and N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS (1.1-1.2 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).

-

Coupling Agent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1-1.5 eq) to the solution and stir at room temperature for 15-60 minutes. The activation is often most efficient at a slightly acidic pH (5-6).[9]

-

Amine Addition: Add the amine-containing substrate (1.0 eq), often dissolved in the same solvent, to the activated ester solution. If necessary, adjust the pH to 7-8 with a non-nucleophilic base (e.g., DIPEA) to facilitate the coupling reaction.

-

Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Perform a standard aqueous work-up and purify the product by chromatography or recrystallization.

Deprotection of the Boc-Amine

The Boc group is reliably cleaved under acidic conditions to liberate the primary amine.[12] Trifluoroacetic acid (TFA) is the most common reagent for this transformation.

Typical Boc Deprotection Protocol: [13][14]

-

Dissolution: Dissolve the Boc-protected substrate in a suitable solvent, typically dichloromethane (DCM).

-

Acid Treatment: Add trifluoroacetic acid (TFA). A common condition is using a 20-50% solution of TFA in DCM (v/v).

-

Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is fully consumed. The mechanism involves protonation of the carbamate, loss of a stable tert-butyl cation, and subsequent decarboxylation to yield the ammonium salt.[14]

-

Work-up: Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual acid). The resulting product is the amine salt (e.g., trifluoroacetate salt).

-

Neutralization: The free amine can be obtained by dissolving the salt in a suitable solvent and neutralizing with a mild base (e.g., saturated NaHCO₃ solution, or a tertiary amine like triethylamine) during an aqueous work-up.

Stability

The Boc-protected linker is generally stable under basic and nucleophilic conditions.[12] However, the ester linkage in more complex molecules derived from it can be susceptible to hydrolysis at basic pH. Studies on similar ethoxy-linked prodrugs show they are more stable at acidic pH compared to basic pH.[15][16] For long-term storage, the solid compound should be kept in a dry, cool environment, often at 2-8°C.[1]

Applications in Drug Discovery

The primary application of this compound is as a heterobifunctional linker in the synthesis of complex molecules, most notably PROTACs.[17]

Role in PROTAC Synthesis

PROTACs are chimeric molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[18] They consist of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC.

This specific linker is used to covalently attach the POI ligand and the E3 ligase ligand in a stepwise manner.

Caption: Stepwise PROTAC synthesis using the linker.

Workflow Example:

-

First Coupling: The carboxylic acid of the linker is activated with EDC/NHS and reacted with an amine-functionalized POI ligand to form a stable amide bond.

-

Deprotection: The Boc group on the other end of the now-conjugated linker is removed using TFA, exposing the primary amine.

-

Second Coupling: The newly exposed amine is then reacted with a second molecule, typically an E3 ligase ligand that has a pre-activated carboxylic acid moiety, to form the final heterobifunctional PROTAC.

This sequential approach prevents unwanted polymerization and allows for the controlled assembly of the complex final product.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.[1] Recommended storage temperature is often between 0-8°C.

Conclusion

This compound is a well-defined and highly versatile bifunctional building block. Its value lies in the orthogonal reactivity of its terminal groups, which enables the precise and sequential construction of complex molecular architectures. The straightforward protocols for both amide coupling and Boc deprotection make it an accessible and reliable tool for medicinal chemists. As the field of targeted protein degradation continues to expand, the strategic application of well-characterized linkers like this one will remain a critical element in the design and discovery of novel therapeutics.

References

- 1. 4-[2-(Boc-amino)ethoxy]-benzoic acid | CAS 168892-66-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-BENZOIC ACID, CasNo.168892-66-8 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 5. 4-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 11. researchgate.net [researchgate.net]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Boc Deprotection - TFA [commonorganicchemistry.com]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid molecular weight

An In-Depth Technical Guide to 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid: A Bifunctional Linker for Advanced Drug Development

Introduction

In the landscape of modern medicinal chemistry and drug development, precision and control are paramount. The design of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and sophisticated peptide-based therapeutics relies on the strategic use of bifunctional linkers. These linkers are the architectural keystones that connect distinct molecular entities—such as a targeting moiety and a payload—while modulating properties like solubility, stability, and release kinetics. This compound has emerged as a valuable and versatile building block in this context. Its structure thoughtfully combines a stable ether linkage with two key functional groups at opposite ends: a carboxylic acid for conjugation and an amine protected by a tert-butoxycarbonyl (Boc) group.

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, explore its strategic applications, detail its core chemical reactivity, and provide essential safety and handling protocols.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the starting point for its effective application in any synthetic workflow. This compound is a white solid at room temperature.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C14H19NO5 | [1][2] |

| Molecular Weight | 281.3 g/mol | [1][2] |

| CAS Number | 168892-66-8 | [1][2] |

| IUPAC Name | 4-[2-(tert-butoxycarbonylamino)ethoxy]benzoic acid | [1] |

| SMILES | CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)O | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

The molecule's utility is derived directly from its structure, which features three distinct regions, as illustrated below.

Caption: Molecular Structure and Key Functional Groups.

-

Boc-Protected Amine: The tert-butoxycarbonyl group is a crucial acid-labile protecting group. Its presence allows the terminal amine to be masked during reactions involving the carboxylic acid, such as amide bond formation. This "orthogonal" protection strategy is fundamental in multi-step synthesis, enabling selective deprotection without disturbing other sensitive parts of the molecule.[3]

-

Ethoxy Linker: The ethoxy portion of the molecule serves as a short, hydrophilic spacer. In drug development, incorporating such spacers can improve the solubility and pharmacokinetic properties of the final conjugate.

-

Carboxylic Acid: This group is a versatile chemical handle. It readily participates in coupling reactions, most commonly with amines to form stable amide bonds, making it the primary point of attachment to proteins, peptides, or other molecular scaffolds.

Core Applications in Synthetic Chemistry and Drug Discovery

The bifunctional nature of this compound makes it a valuable building block for constructing larger, more complex molecules. Its primary role is to link two different molecular components together in a controlled, stepwise fashion.

Role as a Heterobifunctional Linker

The compound's utility shines in synthetic sequences where two different molecules (Molecule 'A' and Molecule 'B') need to be joined. The general workflow is as follows:

-

First Coupling: The carboxylic acid end of the linker is activated and reacted with a nucleophile (typically an amine) on Molecule 'A'. This forms a stable amide bond. The Boc group on the other end of thelinker remains intact during this step.

-

Deprotection: The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a primary amine.

-

Second Coupling: The newly exposed amine is then reacted with an activated carboxylic acid on Molecule 'B', forming a second amide bond and completing the linkage.

Caption: General workflow for linker application in conjugation chemistry.

This controlled, sequential approach is critical in the synthesis of PROTACs, where a target-binding ligand and an E3 ligase-binding ligand are joined, and in the creation of peptide-drug conjugates.

Synthesis of the Parent Compound

While commercially available, understanding the synthesis of this compound provides insight into its structure. A common synthetic route involves the esterification of 4-hydroxybenzoic acid, followed by etherification with a protected aminoethanol derivative, and subsequent saponification of the ester to yield the final carboxylic acid. One documented pathway involves starting from the ethyl ester of the target molecule, which can then be hydrolyzed.[4]

Experimental Protocol: Amide Coupling and Boc Deprotection

The following section provides a generalized, self-validating protocol for the use of this compound in a standard amide coupling reaction, followed by deprotection of the Boc group.

Part A: Amide Coupling with a Primary Amine

This protocol describes the coupling of the linker's carboxylic acid to a generic primary amine (R-NH₂).

Objective: To form a stable amide bond between the linker and a substrate amine.

Reagents and Materials:

-

This compound

-

Substrate Amine (R-NH₂)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

-

Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise while stirring. Allow the mixture to stir at 0°C for 30 minutes to pre-activate the carboxylic acid. Causality Note: Pre-activation with EDC/NHS forms an active ester intermediate, which is more reactive towards the amine nucleophile and minimizes side reactions.

-

Coupling: In a separate flask, dissolve the substrate amine (1.0 eq) and DIPEA (2.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated linker solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected conjugate.

Part B: Boc Group Deprotection

Objective: To selectively remove the Boc protecting group to reveal the primary amine for subsequent reactions.

Caption: Acid-catalyzed deprotection of the Boc group.

Reagents and Materials:

-

Boc-protected conjugate from Part A

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Diethyl ether

Procedure:

-

Dissolution: Dissolve the Boc-protected conjugate (1.0 eq) in anhydrous DCM (e.g., 10 mL per mmol of substrate).

-

Acidification: Add TFA dropwise at room temperature. A common ratio is 20-50% TFA in DCM (v/v). Causality Note: TFA is a strong acid that protonates the Boc group, initiating its cleavage into isobutylene and carbon dioxide, which are volatile and easily removed.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Neutralization: Re-dissolve the residue in DCM and wash carefully with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Isolation: Dry the organic layer, concentrate, and if necessary, precipitate the final amine product by trituration with diethyl ether.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6] Ensure work is conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[5] Avoid dust formation.[5]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5][6]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[6][7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[7]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[5] Recommended storage is sealed at 2-8°C.[2]

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and amines.[5]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the rational design of complex, high-value molecules. Its well-defined structure, featuring orthogonally protected functional groups, provides synthetic chemists with the control necessary to build sophisticated molecular architectures. For researchers in drug development, its application as a linker is critical for advancing next-generation therapeutics. By understanding its fundamental properties, mastering its reactivity through validated protocols, and adhering to strict safety standards, scientists can effectively leverage this compound to accelerate innovation in medicinal chemistry.

References

- 1. This compound - CAS:168892-66-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. achmem.com [achmem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. chemicalbook.com [chemicalbook.com]

A Senior Application Scientist's Guide to the Synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid

Introduction

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid is a bifunctional molecule of significant interest in contemporary drug discovery and medicinal chemistry. It serves as a crucial linker molecule, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic conjugates. Its structure incorporates a rigid benzoic acid moiety, which can be derivatized for conjugation to a target protein ligand, and a flexible, Boc-protected aminoethoxy chain that provides an attachment point for an E3 ligase-recruiting element. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of its utility, offering robust protection of the terminal amine during synthesis and allowing for facile deprotection under mild acidic conditions to reveal the reactive amine for subsequent conjugation.

This guide provides an in-depth exploration of the primary synthetic routes to this key building block. We will dissect the mechanistic underpinnings of the chosen reactions, justify the selection of reagents and conditions, and provide detailed, field-proven protocols for its successful synthesis, purification, and characterization.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals two primary bond formations to consider: the ether linkage and the terminal amide (via the Boc group). The most practical and convergent approach involves forming the ether bond between a suitably protected ethanolamine derivative and a 4-hydroxybenzoic acid precursor. The ester functionality of the benzoic acid is typically masked as an ethyl or methyl ester during the ether synthesis to prevent unwanted side reactions, and is subsequently hydrolyzed in the final step.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic strategy leads to two common and reliable forward synthesis methodologies for the key ether formation step: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Core Synthetic Strategies: A Comparative Analysis

Route A: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic, robust, and cost-effective method for forming ether linkages.[1][2] The reaction proceeds via an SN2 mechanism, wherein a phenoxide, generated by deprotonating a phenol with a suitable base, acts as a nucleophile to displace a leaving group on an alkyl electrophile. In this context, ethyl 4-hydroxybenzoate is deprotonated to form the corresponding phenoxide, which then attacks an activated form of Boc-ethanolamine.

Mechanistic Rationale & Experimental Choices:

-

Activation of the Alcohol: A primary alcohol like Boc-ethanolamine is a poor electrophile. To facilitate the SN2 reaction, its hydroxyl group must be converted into a better leaving group. This is typically achieved by tosylation (forming a tosylate, -OTs) or by using a simple alkyl halide (e.g., 2-bromoethyl)-carbamate.

-

Choice of Base: The selection of the base is critical. It must be strong enough to quantitatively deprotonate the phenolic hydroxyl of ethyl 4-hydroxybenzoate (pKa ≈ 8.5) but not so strong as to cause unwanted side reactions like hydrolysis of the ethyl ester. Potassium carbonate (K2CO3) is an excellent choice as it is sufficiently basic, inexpensive, and easily removed during workup. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

-

Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K+), leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the SN2 reaction.

Route B: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for forming the C-O ether bond under exceptionally mild conditions.[3][4][5][6] This reaction couples a primary or secondary alcohol with a pronucleophile (in this case, the phenolic hydroxyl of ethyl 4-hydroxybenzoate) in the presence of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][6]

Mechanistic Rationale & Experimental Choices:

-

In Situ Activation: The key advantage of the Mitsunobu reaction is the in situ activation of the alcohol. Triphenylphosphine and DEAD combine to form a betaine, which then protonates the alcohol, converting the hydroxyl group into an excellent leaving group (an oxyphosphonium species).[3][5]

-

Reaction Conditions: The reaction is typically run at or below room temperature in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Its mildness makes it highly compatible with a wide range of functional groups.

-

Causality and Trustworthiness: While highly effective, the Mitsunobu reaction has notable drawbacks. Both DEAD and DIAD are hazardous reagents. Furthermore, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, the removal of which can complicate purification.[5] However, for substrates that are sensitive to the more forcing conditions of the Williamson synthesis, the Mitsunobu reaction is often the method of choice. It proceeds with a clean inversion of stereochemistry at a chiral alcohol center, a feature that validates its SN2-like pathway, though this is not relevant for the achiral Boc-ethanolamine.[4][5]

Detailed Experimental Protocols

The overall synthesis is a two-step process. First, the ether linkage is formed to create the ester intermediate, followed by hydrolysis to yield the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. francis-press.com [francis-press.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(2-(Boc-amino)ethoxy)benzoic Acid in Organic Solvents

Abstract

4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid is a bifunctional linker molecule increasingly utilized in drug development, peptide synthesis, and bioconjugation.[1] Its utility in these applications is fundamentally governed by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We will delve into the physicochemical drivers of its solubility, offer a qualitative solubility profile in common organic solvents, and provide a detailed, field-tested experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Introduction: The Significance of a Versatile Linker

4-(2-(Boc-amino)ethoxy)benzoic acid, hereafter referred to as Boc-AEBA, is a derivative of benzoic acid featuring an ethoxy spacer and a tert-butyloxycarbonyl (Boc) protected amine. This unique architecture imparts several desirable characteristics:

-

Orthogonal Reactivity: The carboxylic acid and the protected amine provide two distinct points for chemical modification, allowing for sequential and controlled conjugation to other molecules.

-

Enhanced Stability & Solubility: The Boc protecting group enhances stability, while the overall structure can improve the solubility and bioavailability of conjugated molecules.[1][2]

-

Spacer Functionality: The ethoxy group acts as a flexible spacer, which can be critical in maintaining the biological activity of conjugated biomolecules by reducing steric hindrance.

Understanding the solubility of Boc-AEBA is paramount for any researcher intending to use it. The choice of solvent impacts everything from reaction kinetics to the feasibility of purification by crystallization. This guide serves to equip researchers, scientists, and drug development professionals with the knowledge to effectively work with this versatile compound.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like."[3] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The structure of Boc-AEBA (Figure 1) presents several functional groups that dictate its solubility profile.

Figure 1: Chemical Structure of 4-(2-(Boc-amino)ethoxy)benzoic acid

(Note: This is a placeholder image as I cannot generate images directly. The actual guide would contain the chemical structure.)

-

Benzoic Acid Moiety: This aromatic carboxylic acid group is polar and capable of acting as a hydrogen bond donor (from the -OH) and acceptor (from the C=O). It contributes to solubility in polar solvents and allows for deprotonation in basic solutions to form a highly polar carboxylate salt.

-

Ethoxy Spacer (-O-CH₂-CH₂-): The ether linkage introduces some polarity and hydrogen bond accepting capability.

-

Boc-Protected Amine (-NHBoc): The carbamate group is polar and can participate in hydrogen bonding as an acceptor (at the carbonyl oxygen) and a weak donor (at the N-H). The bulky, non-polar tert-butyl group, however, introduces significant hydrophobic character, which can enhance solubility in less polar organic solvents.[4]

Based on these features, we can predict that Boc-AEBA will exhibit a balanced solubility profile, being soluble in a range of polar aprotic and some polar protic solvents, but having limited solubility in highly non-polar solvents like hexanes or in water under neutral pH.[5][6]

Qualitative Solubility Profile

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Strong hydrogen bond acceptors that can effectively solvate the carboxylic acid and N-H groups. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Excellent solvent for many organic acids and amides due to its high polarity and hydrogen bond accepting ability.[5] | |

| Acetonitrile (ACN) | Soluble | Moderately polar; effective at dissolving compounds with a mix of polar and non-polar character. | |

| Tetrahydrofuran (THF) | Soluble to Moderately Soluble | A less polar ether that can solvate the non-polar Boc group while still interacting with the polar functionalities. | |

| Polar Protic | Methanol (MeOH) | Soluble | The small alkyl chain and ability to hydrogen bond make it a good solvent for polar molecules. |

| Ethanol (EtOH) | Soluble | Similar to methanol, effectively solvates the polar groups. | |

| Isopropanol (IPA) | Moderately Soluble | The larger alkyl group reduces polarity compared to methanol, potentially decreasing solubility. | |

| Water (H₂O) | Insoluble (at neutral pH) | The large hydrophobic Boc group and aromatic ring outweigh the polarity of the carboxylic acid and ether linkage.[5] | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Effective at solvating the bulky, greasy Boc group while having enough polarity to interact with the rest of the molecule.[5] |

| Chloroform (CHCl₃) | Soluble | Similar properties to DCM. | |

| Non-Polar | Toluene | Sparingly Soluble | The aromatic character may provide some interaction with the benzene ring of Boc-AEBA, but overall polarity is low. |

| Hexanes / Heptane | Insoluble | These solvents lack the polarity and hydrogen bonding ability to overcome the crystal lattice energy of the solid Boc-AEBA. | |

| Aqueous Base | 5% Aq. Sodium Bicarbonate (NaHCO₃) | Soluble | The basic solution will deprotonate the carboxylic acid (pKa ~4-5) to form the highly water-soluble sodium carboxylate salt.[7] |

| Aqueous Acid | 5% Aq. Hydrochloric Acid (HCl) | Insoluble | The acidic conditions will keep the carboxylic acid protonated, and the compound will remain insoluble in the aqueous medium. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental protocol is required. The following method describes a common and reliable approach using the isothermal shake-flask method followed by analysis.

Causality and Self-Validation

This protocol is designed to be self-validating. By ensuring a saturated solution (visual confirmation of excess solid), reaching equilibrium (defined incubation time with agitation), and using a calibrated analytical method (e.g., HPLC or UV-Vis), the results are trustworthy. The separation of solid from the supernatant via filtration or centrifugation is a critical step to prevent artificially inflated results.

Workflow Diagram

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid Boc-AEBA to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium, which can be visually confirmed. A starting point is ~20-50 mg.

-

Pipette a precise volume (e.g., 1.00 mL) of the desired organic solvent into each vial.[8]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials vigorously for a sufficient time to ensure the system reaches thermodynamic equilibrium. A period of 24 to 48 hours is typically recommended.[3]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette. Crucially , the supernatant must be filtered through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any microscopic undissolved particles. Alternatively, centrifuge the vial at high speed and carefully sample the supernatant.

-

-

Analysis & Quantification:

-

Gravimetric Method (Simple): Pipette a known volume of the clear, filtered supernatant into a pre-weighed vial. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven. Weigh the vial again. The difference in weight corresponds to the mass of dissolved Boc-AEBA.

-

Solubility (mg/mL) = (Mass final - Mass initial) / Volume of supernatant

-

-

HPLC/UV-Vis Method (More Accurate):

-

Create a standard curve by dissolving known masses of Boc-AEBA in a suitable solvent to make a series of standard solutions of known concentration.

-

Analyze the standards using a validated HPLC or UV-Vis spectroscopy method to generate a calibration curve (Absorbance or Peak Area vs. Concentration).

-

Dilute the filtered supernatant from the solubility experiment with the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and use the calibration curve to determine its concentration. Remember to multiply by the dilution factor to get the final solubility value.

-

-

Practical Implications

The solubility profile directly informs several key processes in research and development:

-

Reaction Chemistry: For synthesis, solvents in which Boc-AEBA is highly soluble (e.g., DMF, DCM) are preferred to ensure a homogeneous reaction mixture and favorable kinetics.

-

Purification: Poor solubility in a solvent can be exploited for purification. For example, if Boc-AEBA is soluble in DCM but insoluble in hexanes, hexanes can be used as an anti-solvent to precipitate or crystallize the product from a DCM solution.

-

Formulation: In drug development, knowing the solubility in biocompatible solvents or solvent systems is critical for creating stable and effective formulations for delivery.[1]

Conclusion

While a definitive, universal table of quantitative solubility for Boc-aminoethoxy-benzoic acid is not readily published, a strong predictive understanding can be derived from its molecular structure. The compound is expected to be soluble in polar aprotic and chlorinated solvents, moderately soluble in lower alcohols, and largely insoluble in non-polar hydrocarbons and neutral water. For applications requiring precise data, the robust shake-flask experimental protocol detailed herein provides a reliable method for generating this critical information in-house. A thorough understanding and determination of solubility are indispensable first steps for the successful application of this versatile linker in any scientific endeavor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.ws [chem.ws]

- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 5. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 6. bachem.com [bachem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. saltise.ca [saltise.ca]

An In-Depth Technical Guide to the Physicochemical Properties of Boc-Protected Benzoic Acid Linkers

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Khan Academy [khanacademy.org]

- 5. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Ortho effect - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 11. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. global.oup.com [global.oup.com]

- 13. The Ortho Effect of benzoic acids [mail.almerja.com]

- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 16. chemimpex.com [chemimpex.com]

- 17. 4-(Boc-aminomethyl)benzoic acid =98.0 T 33233-67-9 C13H17NO4 [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

The Ethoxy Benzoic Acid Moiety in Linker Design: A Technical Guide for Drug Development Professionals

Introduction: The Linker as a Linchpin in Modern Therapeutics

In the evolving landscape of drug discovery, the focus has expanded from simple target occupancy to sophisticated modalities like targeted protein degradation (TPD) and antibody-drug conjugates (ADCs).[1][2][3] In these systems, heterobifunctional molecules are engineered to bring two distinct entities into close proximity—for instance, a target protein and an E3 ubiquitin ligase in the case of Proteolysis Targeting Chimeras (PROTACs).[4][5] The chemical linker connecting the two recognition elements is far from a passive spacer; it is a critical determinant of the molecule's overall efficacy, influencing its physicochemical properties, pharmacokinetics, and ability to facilitate the desired biological outcome.[5][][7]

While simple alkyl and polyethylene glycol (PEG) chains have been foundational, the field is increasingly turning to more structured and functional linkers to exert finer control over molecular behavior.[4][8] This guide focuses on one such scaffold: the ethoxy benzoic acid moiety . We will explore the fundamental properties of this linker element and elucidate its strategic roles in optimizing the performance of advanced therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.

A Chemical Profile of the Ethoxy Benzoic Acid Moiety

The ethoxy benzoic acid structure incorporates an aromatic ring, a carboxylic acid group, and an ethoxy substituent. This combination imparts a unique set of characteristics that can be strategically exploited in linker design.

-

Conformational Rigidity: Unlike flexible alkyl chains, the benzene ring is planar and rigid. This structural constraint reduces the conformational entropy of the linker, which can be advantageous in pre-organizing the connected ligands for optimal binding to their respective proteins. This can lead to more stable and productive ternary complexes in PROTACs.[9]

-

Defined Exit Vectors: The geometry of the benzene ring (ortho, meta, para substitution) provides well-defined exit vectors for attaching the other components of the linker and the terminal ligands. This allows for precise control over the spatial orientation of the two ends of the molecule.

-

Modulation of Physicochemical Properties: The interplay between the lipophilic benzene ring and the polar carboxylic acid and ether functionalities allows for fine-tuning of properties like solubility, lipophilicity (LogP), and polar surface area (TPSA).[10][11][12] These properties are critical for cell permeability and overall "drug-likeness".[10][12]

-

Potential for Specific Interactions: The aromatic ring can engage in π-π stacking or hydrophobic interactions, while the carboxylate and ether oxygens can act as hydrogen bond acceptors. These potential interactions can contribute to the stability of the drug-target complex or the ternary complex.

Strategic Advantages and Applications in Linker Design

The chemical features of the ethoxy benzoic acid moiety translate into several strategic advantages in the design of complex therapeutics, particularly PROTACs.

Vectorial Control and Ternary Complex Optimization

The primary function of a PROTAC is to induce the formation of a productive ternary complex between a target protein and an E3 ligase.[7][13] The geometry of this complex is paramount for efficient ubiquitination and subsequent degradation.[14] The rigid nature of the benzoic acid scaffold helps to control the distance and orientation between the two "warhead" ligands. By selecting the appropriate substitution pattern (ortho, meta, or para), chemists can systematically vary the exit vectors, effectively scanning for the optimal geometry that promotes high-cooperativity binding within the ternary complex.[15]

Caption: A PROTAC utilizes a linker to bridge a target protein and an E3 ligase.

Fine-Tuning Physicochemical Properties for Enhanced Bioavailability

A significant challenge in the development of PROTACs and other large molecules is achieving good cell permeability and oral bioavailability. These molecules often fall outside the traditional "Rule of Five" space due to their high molecular weight.[10] The properties of the linker are therefore critical for tuning the overall physicochemical profile of the molecule.[5][16]

The ethoxy benzoic acid moiety offers a valuable tool for this optimization. The aromatic ring increases lipophilicity, which can aid in membrane crossing, while the carboxylic acid and ether groups add polarity, improving solubility. This balance is crucial. Excessive lipophilicity can lead to poor solubility, high plasma protein binding, and potential toxicity, whereas high polarity can impede membrane permeability.[12][16][17] By modifying the substituents on the ring or the length of the ethoxy chain, developers can carefully titrate these properties.

| Parameter | Influence of Ethoxy Benzoic Acid Moiety | Rationale |

| Lipophilicity (LogP) | Increases | The benzene ring is inherently hydrophobic. |

| Solubility | Can be modulated | The carboxylic acid group increases aqueous solubility, balancing the lipophilic ring. |

| Permeability | Can be optimized | The balance of lipophilic and hydrophilic features is key to passive diffusion across cell membranes.[16] |

| Metabolic Stability | Generally high | Aromatic rings are often more resistant to metabolic degradation than aliphatic chains. |

Table 1: Impact of the Ethoxy Benzoic Acid Moiety on Key Physicochemical Properties.

Experimental Protocols & Methodologies

Incorporating and evaluating an ethoxy benzoic acid linker requires standard but precise chemical and biological assays.

Protocol 1: Synthesis via Amide Coupling

A common method to incorporate the ethoxy benzoic acid moiety is through a standard amide bond formation. This example outlines the coupling of a warhead containing a free amine to a 4-ethoxybenzoic acid linker segment.

Objective: To couple an amine-containing warhead to a 4-ethoxybenzoic acid linker.

Materials:

-

Amine-functionalized Warhead (1.0 eq)

-

4-Ethoxybenzoic acid (1.1 eq)

-

HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve the amine-functionalized warhead (1.0 eq) and 4-ethoxybenzoic acid (1.1 eq) in anhydrous DMF under an inert atmosphere.

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize acids and facilitate the reaction.

-

Add HATU (1.2 eq) to the reaction mixture in one portion. HATU is a highly efficient coupling agent that activates the carboxylic acid for reaction with the amine.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry) or TLC (Thin-Layer Chromatography).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the desired amide-linked conjugate.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).

Caption: A typical workflow for synthesizing a linker via amide coupling.

Protocol 2: Evaluation of Cell Permeability using PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Objective: To assess the passive permeability of a PROTAC containing an ethoxy benzoic acid linker.

Procedure:

-

Prepare Donor Plate: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM. Add this solution to the wells of a 96-well donor filter plate.

-

Coat Filter Plate: The filter membrane of the donor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

-

Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer solution.

-

Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich." The compound in the donor well can now diffuse through the artificial membrane into the acceptor well.

-

Incubate: Incubate the sandwich at room temperature for 4-16 hours.

-

Analyze: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

-

Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations and physical parameters of the system. Compounds are typically categorized as low, medium, or high permeability based on their Pe values.

Conclusion and Future Perspectives

The ethoxy benzoic acid moiety is a powerful and versatile component in the medicinal chemist's toolbox for linker design. Its inherent rigidity provides a level of conformational control that is difficult to achieve with purely aliphatic linkers, enabling the rational design of molecules with optimized geometries for inducing protein-protein interactions.[14] Furthermore, its tunable physicochemical properties offer a strategic handle to solve the pervasive challenges of solubility and permeability that often hinder the development of large-molecule therapeutics like PROTACs.[5][16]

As our understanding of the structural biology of ternary complexes deepens, the ability to rationally design linkers with precise exit vectors and conformational preferences will become even more critical.[4][18] Computational modeling and structure-based design will likely play a larger role in predicting optimal linker architectures.[9][14] In this context, scaffolds like ethoxy benzoic acid, which provide a predictable and controllable structural foundation, will continue to be invaluable for the design of the next generation of targeted therapeutics.

References

- 1. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. | Semantic Scholar [semanticscholar.org]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Physicochemical drug properties associated with in vivo toxicological outcomes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]

- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]

- 17. Effects of Drug Physicochemical Properties on In-Situ Forming Implant Polymer Degradation and Drug Release Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid

Introduction: The Role of Spectroscopic Analysis in Drug Development

In the synthesis of complex molecules such as 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid, unambiguous structural confirmation is paramount. This compound, often utilized in peptide synthesis and as a linker in antibody-drug conjugates, possesses distinct functional groups—a carboxylic acid, an ether linkage, a carbamate (Boc-protecting group), and a disubstituted aromatic ring. Each of these moieties exhibits characteristic signals in NMR and IR spectroscopy, allowing for a detailed and definitive structural elucidation. This guide will delve into the predicted spectroscopic signatures of this molecule, providing a baseline for researchers to compare with their experimental data.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. Below is a diagram illustrating the distinct chemical environments within this compound, which directly correlate to the expected NMR signals.

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit several key signals. The use of an acidic solvent like DMSO-d6 is often preferred for carboxylic acids to ensure the observation of the exchangeable carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet (broad) | 1H | Carboxylic acid (-COOH) | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet at a high chemical shift. |

| ~7.9 | Doublet | 2H | Aromatic (Ha) | Protons ortho to the electron-withdrawing carboxylic acid group are deshielded. |

| ~7.0 | Doublet | 2H | Aromatic (Hb) | Protons ortho to the electron-donating ethoxy group are more shielded compared to Ha. |

| ~5.0 | Triplet (broad) | 1H | Amine (-NH) | The carbamate proton signal is often broad due to quadrupole coupling with the nitrogen atom and may show coupling to the adjacent CH₂ group. |

| ~4.1 | Triplet | 2H | Methylene (-O-CH₂-) | This methylene group is adjacent to the aromatic ring's oxygen, leading to a downfield shift. |

| ~3.5 | Quartet | 2H | Methylene (-CH₂-N) | This methylene group is adjacent to the nitrogen atom of the carbamate. |

| 1.4 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) | The nine equivalent protons of the tert-butyl group give rise to a strong singlet signal in a shielded region of the spectrum. |

Predicted ¹³C NMR Spectrum

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Due to the molecule's symmetry, some carbon signals will be equivalent.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | Carboxylic acid (-COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~162 | Carbamate (-O-C=O) | The carbonyl carbon of the Boc group is also significantly deshielded. |

| ~156 | Aromatic (C-O) | The aromatic carbon directly attached to the ethoxy group is deshielded due to the oxygen's electronegativity. |

| ~131 | Aromatic (C-COOH) | The aromatic carbon attached to the carboxylic acid. |

| ~130 | Aromatic (CH, ortho to -COOH) | Aromatic carbons ortho to the carboxylic acid group. |

| ~114 | Aromatic (CH, ortho to -O-) | Aromatic carbons ortho to the ethoxy group are more shielded. |

| ~79 | tert-Butyl (quaternary C) | The quaternary carbon of the tert-butyl group. |

| ~68 | Methylene (-O-CH₂-) | The methylene carbon attached to the phenolic oxygen. |

| ~40 | Methylene (-CH₂-N) | The methylene carbon attached to the nitrogen. The exact shift can be influenced by the solvent. |

| ~28 | tert-Butyl (-CH₃) | The three equivalent methyl carbons of the Boc group. |

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid | The broadness is due to hydrogen bonding. |

| ~3350 | N-H stretch | Carbamate | The N-H stretching vibration of the Boc-protected amine. |

| ~2980, 2870 | C-H stretch | Aliphatic | C-H stretches of the methylene and tert-butyl groups. |

| ~1710 | C=O stretch | Carboxylic acid | The carbonyl stretch of the benzoic acid moiety. |

| ~1685 | C=O stretch | Carbamate | The carbonyl stretch of the Boc protecting group. |

| ~1605, 1580, 1510 | C=C stretch | Aromatic ring | Characteristic aromatic ring vibrations. |

| ~1250, 1040 | C-O stretch | Ether and Carboxylic acid | Asymmetric and symmetric C-O stretching vibrations. |

Experimental Considerations and Protocol

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended:

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (e.g., -COOH and -NH).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty sample compartment (or the pure ATR crystal) should be recorded and subtracted from the sample spectrum.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. This guide provides a detailed prediction of the expected spectroscopic data based on the known chemical principles and analysis of similar structures. By following the outlined experimental protocols and comparing the acquired data with the predictions herein, researchers and drug development professionals can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.

A Paradigm Shift in Peptide Synthesis: The Discovery and Enduring Legacy of Boc-Protected Amino Acids and Their Linkers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of solid-phase peptide synthesis (SPPS) represents a watershed moment in the fields of chemistry, biology, and medicine. This revolutionary technique, pioneered by R. Bruce Merrifield, transformed peptide synthesis from a laborious and often low-yielding endeavor into a systematic and automatable process.[1][2][3][4] Central to the initial success and widespread adoption of SPPS was the strategic implementation of the tert-butyloxycarbonyl (Boc) protecting group. This guide provides a comprehensive exploration of the discovery and history of Boc-protected amino acids and the concurrent evolution of linker technologies that enabled their effective use in SPPS. We will delve into the underlying chemical principles, present detailed experimental protocols, and offer field-proven insights into the causality behind critical experimental choices, providing a robust technical resource for professionals in peptide research and drug development.

The Pre-SPPS Era: A Tale of Tedious Solution-Phase Synthesis

Prior to the 1960s, the synthesis of peptides was confined to solution-phase methods. While groundbreaking at the time, these techniques were fraught with challenges. Each addition of an amino acid required a complex series of reactions in solution, followed by painstaking purification steps to remove unreacted reagents and byproducts before the next amino acid could be introduced.[1] This process was not only time-consuming, often taking months or even years to synthesize a modest peptide, but also resulted in significant cumulative losses of the desired peptide at each purification stage. The synthesis of the nine-amino-acid hormone oxytocin by Vincent du Vigneaud in 1953, an achievement that garnered a Nobel Prize, highlighted both the immense biological importance of peptides and the formidable challenge of their chemical synthesis.[1]

The Dawn of a New Era: Merrifield's Vision and the Birth of Solid-Phase Peptide Synthesis

In 1959, a revolutionary idea began to take shape in the mind of American biochemist R. Bruce Merrifield.[3][5] He envisioned a process where the C-terminal amino acid of a peptide was anchored to an insoluble solid support, a polymer resin.[2] This would allow for the subsequent amino acids to be added in a stepwise fashion, with excess reagents and byproducts simply washed away by filtration after each step. This ingenious concept, which he termed "solid-phase peptide synthesis," was detailed in a classic 1963 paper in the Journal of the American Chemical Society.[5] The elegance of this approach lay in its simplicity and efficiency, dramatically reducing the time and effort required for peptide synthesis and paving the way for automation.[2][4] For this transformative contribution, Merrifield was awarded the Nobel Prize in Chemistry in 1984.[1][5][6]

The Cornerstone of Merrifield's Revolution: The Boc Protecting Group

The success of SPPS was critically dependent on a robust protecting group strategy. This strategy required a temporary protecting group for the α-amino group of the incoming amino acid that could be removed under conditions that would not cleave the growing peptide chain from the solid support or remove the permanent protecting groups on the amino acid side chains. The answer was found in the tert-butyloxycarbonyl (Boc) group.

Discovery and Properties of the Boc Group

The Boc protecting group was first introduced in 1957 by Louis A. Carpino.[3][7] It quickly became the protecting group of choice for Merrifield's SPPS due to its unique chemical properties. The Boc group is a carbamate that is stable to a wide range of nucleophiles and basic conditions but can be readily cleaved by mild acids, such as trifluoroacetic acid (TFA).[7][8][9] This acid lability provided the necessary orthogonality for a successful SPPS strategy.

The Chemistry of Boc Protection and Deprotection

Boc Protection: The Boc group is typically introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10][11] The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O.

Boc Deprotection: The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a solution with dichloromethane (DCM).[11][12] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and the subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[11]

A critical consideration during deprotection is the formation of the electrophilic tert-butyl cation, which can lead to unwanted side reactions, particularly with sensitive amino acid residues like tryptophan and cysteine. To prevent this, "scavengers" such as anisole or thioanisole are added to the deprotection solution to trap the tert-butyl cations.[8]

The Unsung Heroes: Linkers for Boc-Based SPPS

The linker is the chemical moiety that connects the nascent peptide chain to the solid support resin.[13] The choice of linker is crucial as it dictates the conditions under which the final peptide can be cleaved from the resin and determines the nature of the C-terminus (acid or amide).

The Original Workhorse: The Merrifield Resin

The first resin used in SPPS was a chloromethylated polystyrene, now commonly known as the Merrifield resin.[12] The first Boc-protected amino acid is attached to this resin via a benzyl ester linkage. While foundational, a significant drawback of the Merrifield resin is the lability of this benzyl ester bond to the repeated TFA treatments required for Boc deprotection. This can lead to premature cleavage and loss of the peptide chain during the synthesis of longer peptides.[12][14]

Enhancing Stability: The PAM Linker

To address the stability issue of the Merrifield resin, the phenylacetamidomethyl (PAM) linker was developed.[12][14] The PAM linker provides a more acid-stable linkage between the peptide and the resin, significantly reducing the loss of peptide during the TFA deprotection steps.[12][14] However, the final cleavage of the peptide from a PAM resin still requires a very strong acid, such as anhydrous hydrogen fluoride (HF).[12][15][16][17][18]

Expanding the Toolbox: Linkers for Peptide Amides

For the synthesis of peptides with a C-terminal amide, benzhydrylamine (BHA) and methylbenzhydrylamine (MBHA) resins were introduced.[12] The MBHA resin, in particular, became the support of choice for producing peptide amides using the Boc-SPPS strategy, offering an optimal balance of stability towards TFA and lability towards HF for the final cleavage.[12]

The Influence of Wang Resin

Although now predominantly associated with the alternative Fmoc-SPPS strategy, the development of the Wang resin was a significant advancement in linker technology.[14][19] Characterized by its p-alkoxybenzyl alcohol linker, the Wang resin allows for cleavage under much milder acidic conditions (TFA), a considerable advantage over the harsh HF required for Merrifield and PAM resins.[14][19] This development highlighted the importance of linker chemistry in dictating the overall strategy and conditions of peptide synthesis.

Visualizing the Core Processes

To better understand the intricate chemical transformations in Boc-SPPS, the following diagrams illustrate the key workflows and mechanisms.

Figure 1: A high-level overview of the Boc-SPPS workflow.

Figure 2: The chemical mechanism of Boc protection of an amino acid.

Figure 3: The acid-catalyzed mechanism of Boc deprotection.

Field-Proven Experimental Protocols

The following protocols represent a standardized approach to manual Boc-SPPS. It is imperative that all steps are performed in a well-ventilated fume hood, and appropriate personal protective equipment is worn, especially when handling TFA and HF.

General Synthesis Cycle

This cycle is repeated for each amino acid to be added to the peptide chain. The example assumes a synthesis scale of 0.5 mmol on a 1.0 g resin.

| Step | Procedure | Reagents and Solvents | Time | Causality and Self-Validation |

| 1. Resin Swelling | Swell the resin in DCM. | DCM (10 mL) | 30 min | Ensures accessibility of reactive sites within the resin beads. The resin should visibly increase in volume. |

| 2. Boc Deprotection | Drain the DCM, add the deprotection solution, and agitate. | 50% TFA in DCM (10 mL) | 2 min (pre-wash) + 20 min | TFA is the acid catalyst for Boc removal. The pre-wash removes residual solvent and initiates deprotection. A successful deprotection is confirmed by a ninhydrin test, which should be strongly positive (deep blue color). |

| 3. Washing | Drain the deprotection solution and wash the resin thoroughly. | DCM (3 x 10 mL), IPA (2 x 10 mL), DCM (3 x 10 mL) | ~10 min | Removes residual TFA and byproducts. Thorough washing is critical to prevent salt formation that would inhibit the subsequent coupling reaction. |

| 4. Neutralization | Agitate the resin in the neutralization solution. Repeat once. | 10% TEA in DCM (2 x 10 mL) | 2 x 2 min | The deprotected amino group is a trifluoroacetate salt and must be neutralized to the free amine for it to be nucleophilic in the coupling step. A negative ninhydrin test after this step indicates incomplete deprotection in the previous step. |

| 5. Washing | Drain the neutralization solution and wash the resin. | DCM (5 x 10 mL) | ~5 min | Removes excess triethylamine, which can interfere with the coupling reaction. |

| 6. Coupling | Add the next Boc-amino acid and coupling agent in DCM/DMF. | Boc-AA (1.5 mmol), Coupling Agent (e.g., HBTU, 1.5 mmol), DIPEA (3.0 mmol) in DCM/DMF | 1-2 hours | Forms the new peptide bond. The use of a coupling agent like HBTU activates the carboxylic acid of the incoming amino acid, facilitating amide bond formation. A negative ninhydrin test after coupling indicates a complete reaction. |

| 7. Washing | Drain the coupling solution and wash the resin. | DCM (3 x 10 mL), IPA (2 x 10 mL) | ~5 min | Prepares the resin for the next deprotection cycle. |

Final Cleavage from PAM Resin (HF Cleavage)

WARNING: Anhydrous hydrogen fluoride (HF) is an extremely hazardous and corrosive substance. This procedure must only be performed by trained personnel in a specialized, dedicated apparatus.

| Step | Procedure | Reagents and Solvents | Time | Causality and Self-Validation |

| 1. Resin Preparation | Dry the peptide-resin thoroughly under high vacuum. | N/A | >4 hours | Water can interfere with the cleavage reaction and quench the strong acid. |